Pregn-5-en-3-ol, 20-methyl-21-((7-nitro-4-benzofurazanyl)amino)-, (3beta,20S)-
Overview
Description
22-NBD Cholesterol, also known as 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol, is a fluorescent analog of cholesterol. This compound contains a fluorescent nitrobenzoxadiazole group, making it an environment-sensitive probe that localizes in the membrane’s interior. It is particularly useful for investigating lipid transport processes and lipid-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-NBD Cholesterol involves the introduction of a nitrobenzoxadiazole group to the cholesterol molecule. The reaction typically starts with cholesterol, which undergoes a series of chemical transformations to introduce the fluorescent moiety. The reaction conditions often involve the use of organic solvents such as chloroform or acetonitrile to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 22-NBD Cholesterol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
22-NBD Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving 22-NBD Cholesterol include organic solvents like chloroform and acetonitrile, as well as specific enzymes such as cholesterol-oxidase. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal enzyme activity and reaction efficiency .
Major Products
The major product formed from the enzymatic transformation of 22-NBD Cholesterol by cholesterol-oxidase is 22-NBD-cholestenone. This product retains the fluorescent properties of the original compound, making it useful for further studies and applications .
Scientific Research Applications
22-NBD Cholesterol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Lipid Transport Studies: 22-NBD Cholesterol is used as a probe to study the transport and distribution of lipids within cells.
Protein-Lipid Interactions: The compound is also employed to investigate interactions between lipids and proteins.
Cholesterol Metabolism: In medical research, 22-NBD Cholesterol is used to study cholesterol metabolism and its role in diseases such as atherosclerosis and chronic kidney disease.
Mechanism of Action
The mechanism of action of 22-NBD Cholesterol involves its interaction with cellular membranes and enzymes. The fluorescent moiety allows it to integrate into the membrane’s interior, where it can interact with various proteins and enzymes involved in lipid transport and metabolism. For example, its interaction with cholesterol-oxidase involves binding to the enzyme’s active center, facilitating the transformation into 22-NBD-cholestenone .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 22-NBD Cholesterol include:
20α-Hydroxycholesterol: Another cholesterol analog used in lipid transport studies.
U18666A: A compound that inhibits cholesterol transport proteins.
BODIPY-Cholesterol: A fluorescent cholesterol analog used for similar applications.
Uniqueness
What sets 22-NBD Cholesterol apart from these similar compounds is its specific fluorescent properties, which make it highly sensitive to environmental changes within the membrane. This sensitivity allows for more precise and detailed studies of lipid transport and protein-lipid interactions .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLXTLRGQWGPC-XIWKFBMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78949-95-8 | |
Record name | N-(7-Nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078949958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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